Bienvenue dans la boutique en ligne BenchChem!

Solifenacin

bladder selectivity salivary gland Ca²⁺ mobilization

Solifenacin is a competitive muscarinic receptor antagonist that preferentially binds the M₃ subtype over M₂ and M₄ receptors, a profile that underpins its ability to inhibit detrusor contraction while limiting off‑target effects. The molecule exhibits high oral bioavailability (≈90%) and a long elimination half‑life (45–68 h), enabling once‑daily dosing with steady‑state plasma levels.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 242478-37-1
Cat. No. B1663824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin
CAS242478-37-1
Synonyms2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-
905, YM
quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
solifenacin
solifenacin succinate
Succinate, Solifenacin
vesicare
YM 905
YM905
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
InChIInChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1
InChIKeyFBOUYBDGKBSUES-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solifenacin (CAS 242478‑37‑1): A Muscarinic M₃ Receptor Antagonist for Overactive Bladder — Evidence‑Based Differentiation for Scientific Procurement


Solifenacin is a competitive muscarinic receptor antagonist that preferentially binds the M₃ subtype over M₂ and M₄ receptors, a profile that underpins its ability to inhibit detrusor contraction while limiting off‑target effects . The molecule exhibits high oral bioavailability (≈90%) and a long elimination half‑life (45–68 h), enabling once‑daily dosing with steady‑state plasma levels . These characteristics distinguish solifenacin within the antimuscarinic class and make it a reference standard for overactive bladder (OAB) pharmacotherapy.

Why Antimuscarinic Agents for Overactive Bladder Cannot Be Simply Interchanged: Pharmacological and Pharmacokinetic Drivers of Solifenacin‑Specific Performance


Antimuscarinic drugs for OAB differ markedly in their muscarinic receptor subtype selectivity, tissue‑specific functional residence, and pharmacokinetic profiles; these differences translate into clinically meaningful divergence in efficacy and tolerability . Solifenacin exhibits a unique bladder‑over‑salivary‑gland selectivity ratio that is not shared by oxybutynin, tolterodine, or darifenacin , and its long half‑life contrasts with the shorter exposure provided by several alternatives . Consequently, substituting solifenacin with another in‑class agent without adjusting for these parameters risks altered symptom control and side‑effect burden, making compound‑specific evaluation essential for both therapeutic and research procurement decisions.

Quantitative Head‑to‑Head and Cross‑Study Evidence That Differentiates Solifenacin from Its Closest Antimuscarinic Analogs


Bladder‑Over‑Salivary‑Gland Functional Selectivity: Solifenacin vs. Oxybutynin, Tolterodine, and Darifenacin

In a Ca²⁺‑mobilization assay using cynomolgus monkey bladder smooth muscle and submandibular gland cells, solifenacin showed a bladder‑selectivity index (Ki ratio submandibular gland/bladder) of 2.1, which was statistically significantly higher than the indices for oxybutynin (0.51), tolterodine (0.65), and darifenacin (0.46) . A ratio > 1 indicates preferential functional antagonism in bladder tissue over salivary gland tissue, a property that mechanistically underpins a lower propensity for drug‑induced xerostomia.

bladder selectivity salivary gland Ca²⁺ mobilization dry mouth muscarinic antagonist

Superior Reduction of Urge Incontinence Episodes: Solifenacin vs. Tolterodine ER in the Pivotal STAR Trial

The 12‑week, double‑blind STAR trial (n = 1,177) compared solifenacin 5/10 mg flexible dosing with tolterodine ER 4 mg once daily. Solifenacin produced a significantly greater reduction in urge incontinence episodes from baseline: −1.42 vs. −0.83 episodes/24 h (P = 0.001) . Total incontinence episodes also fell more with solifenacin (−1.60 vs. −1.11; P = 0.006), and urgency episodes decreased by −2.85 vs. −2.42 (P = 0.035). These numerically superior outcomes were achieved without a significant difference in micturition frequency, indicating targeted improvement in the most bothersome OAB symptoms.

urge incontinence overactive bladder head‑to‑head trial solifenacin tolterodine

Significantly Lower Risk of Dry Mouth: Solifenacin 5 mg/Day vs. Multiple Antimuscarinics in a Systematic Network Meta‑Analysis

A network meta‑analysis of 53 randomised controlled trials (2000‑2015) evaluated solifenacin 5 mg/day against other oral antimuscarinics. Solifenacin 5 mg/day demonstrated a statistically significantly lower risk of dry mouth compared with darifenacin 15 mg/day, fesoterodine 8 mg/day, oxybutynin ER 10 mg/day, oxybutynin IR 9–15 mg/day, tolterodine IR 4 mg/day, propiverine 20 mg/day, and solifenacin 10 mg/day . This safety advantage was not accompanied by significant differences in blurred‑vision risk or constipation for most comparators, indicating a targeted tolerability benefit.

dry mouth tolerability network meta‑analysis solifenacin antimuscarinic

Extended Elimination Half‑Life and High Bioavailability: Pharmacokinetic Differentiation of Solifenacin from Tolterodine, Oxybutynin, Darifenacin, and Trospium

Solifenacin exhibits a terminal elimination half‑life of 40–68 h, which is substantially longer than that of oxybutynin IR (1.1–2.3 h), tolterodine IR (1.9–3.7 h in extensive metabolisers), trospium (20 h), darifenacin (13–19 h), and even tolterodine ER (12–16 h) . In addition, solifenacin’s oral bioavailability is approximately 90%, compared with 6% for oxybutynin, 9.6% for trospium, and 15–25% for darifenacin; absorption is not significantly affected by food, unlike oxybutynin and trospium . The pharmacokinetic profile supports genuine once‑daily dosing with stable plasma concentrations and minimal peak‑to‑trough fluctuation.

half‑life bioavailability pharmacokinetics once‑daily dosing solifenacin

Receptor Subtype Selectivity Profile: Solifenacin Displays Greater Discrimination Between M₃ and M₂/M₄ Subtypes Compared with Tolterodine

In radioligand binding assays using human recombinant muscarinic receptors, solifenacin showed Ki values of 26 nM (M₁), 170 nM (M₂), 12 nM (M₃), 110 nM (M₄), and 31 nM (M₅) . The resulting fold‑selectivity ratios (M₂/M₃ = 4; M₄/M₃ = 8) indicate that solifenacin preferentially occupies M₃ receptors over M₂ (cardiac) and M₄ (CNS) subtypes. In contrast, tolterodine displays essentially equipotent binding across M₁–M₅ subtypes (Ki values 3.0–5.0 nM; M₂/M₃ fold‑selectivity ≈ 1) . This pharmacological fingerprint supports solifenacin’s greater functional bladder selectivity and lower predicted cardiac and central nervous system liability.

muscarinic receptor subtypes receptor binding selectivity solifenacin tolterodine

High‑Evidence Application Scenarios Where Solifenacin Differentiation Drives Scientific and Procurement Value


Prioritising Urge Incontinence Control with Tolerability: Head‑to‑Head Superiority Over Tolterodine ER Guides First‑Line OAB Agent Selection

In bench‑to‑bedside settings where reduction of urge incontinence is the primary endpoint, the STAR trial evidence supports solifenacin procurement over tolterodine ER . The 59% larger reduction in urge incontinence episodes (1.42 vs. 0.83/24 h) was achieved alongside a lower dry‑mouth risk at the 5 mg dose , making solifenacin a compelling candidate for clinical trials, pharmacovigilance studies, and formulary inclusion where both efficacy and tolerability are key performance indicators.

Once‑Daily Dosing with Predictable Pharmacokinetics: Solifenacin as a Model Compound for In Vivo and Clinical Pharmacology Studies

The 40–68 h half‑life and ≈90% oral bioavailability, unaffected by food, make solifenacin the antimuscarinic of choice for studies requiring reproducible steady‑state pharmacokinetics and simplified once‑daily dosing protocols . Compared with agents that require multiple daily doses or exhibit food‑dependent absorption, solifenacin reduces protocol complexity and inter‑subject variability in pharmacokinetic investigations.

Reducing Anticholinergic Burden in Vulnerable Populations: Solifenacin’s M₃‑Over‑M₂/M₄ Selectivity Minimises Predicted Cardiac and CNS Off‑Target Effects

For geriatric polypharmacy research, anticholinergic‑burden scoring studies, or safety‑focused preclinical models, solifenacin’s 4‑ to 8‑fold M₃ selectivity over M₂ and M₄ subtypes offers a pharmacological advantage over non‑selective agents such as tolterodine . This profile supports procurement for studies examining cognitive safety, cardiovascular tolerability, and anticholinergic‑load minimisation strategies.

Cost‑Effective Comparator Arm in Comparative Effectiveness Research: Solifenacin as a Well‑Characterised Reference Agent

Because solifenacin’s clinical efficacy and safety have been extensively benchmarked against multiple antimuscarinics in network meta‑analyses , it serves as a robust, evidence‑anchored comparator arm for trials evaluating newer OAB therapies. Procurement of solifenacin for this purpose is supported by the breadth of published comparative data, reducing the need for de novo head‑to‑head studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solifenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.